molecular formula C12H11N5 B12246118 N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine

N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B12246118
M. Wt: 225.25 g/mol
InChI Key: YZXDMLPHSREEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a valuable target for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine typically involves the condensation of a pyrazole derivative with a pyridine derivative under specific reaction conditions. One common method involves the reaction of 2-aminopyrazole with 2-chloromethylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-oxide, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

N-[(pyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.

Properties

Molecular Formula

C12H11N5

Molecular Weight

225.25 g/mol

IUPAC Name

N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-5-amine

InChI

InChI=1S/C12H11N5/c1-2-6-13-10(3-1)9-14-11-5-8-17-12(16-11)4-7-15-17/h1-8H,9H2,(H,14,16)

InChI Key

YZXDMLPHSREEKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC2=NC3=CC=NN3C=C2

Origin of Product

United States

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